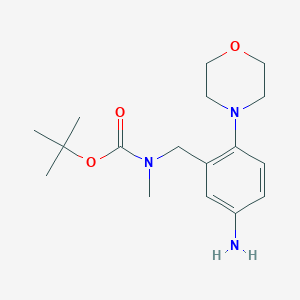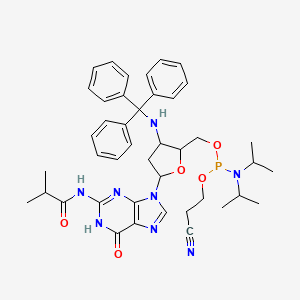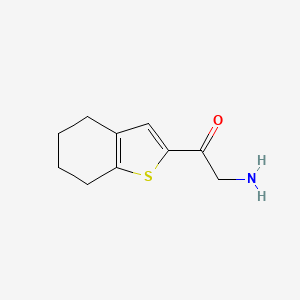![molecular formula C11H16N2 B12089474 4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
4-[2-(Azetidin-1-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Azetidin-1-yl)ethyl]aniline is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azetidin-1-yl)ethyl]aniline typically involves the reaction of aniline derivatives with azetidine. One common method includes the nucleophilic substitution reaction where aniline reacts with 2-chloroethylazetidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Azetidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[2-(Azetidin-1-yl)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[2-(Azetidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-1-yl)aniline: A closely related compound with similar structural features but different substituents on the azetidine ring.
2-(Azetidin-1-yl)ethanol: Another azetidine derivative with an ethanol group instead of an aniline group.
N-(2-Azetidinyl)acetamide: A compound with an acetamide group attached to the azetidine ring.
Uniqueness
4-[2-(Azetidin-1-yl)ethyl]aniline is unique due to its specific combination of aniline and azetidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-[2-(azetidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9,12H2 |
InChI-Schlüssel |
FCKIGRHWIUAEHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)


